molecular formula C12H14BrF2NO B8128772 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine

Cat. No.: B8128772
M. Wt: 306.15 g/mol
InChI Key: QBAPKEIZLDBKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzyl group.

    Methoxylation: Addition of a methoxy group to the benzyl ring.

    Fluorination: Incorporation of fluorine atoms into the pyrrolidine ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles .

Scientific Research Applications

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO/c1-17-11-6-10(13)3-2-9(11)7-16-5-4-12(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAPKEIZLDBKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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